molecular formula C23H22N8O B605078 3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile CAS No. 2239273-34-6

3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile

Cat. No. B605078
M. Wt: 426.484
InChI Key: BUXIAWLTBSXYSW-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule that contains several functional groups, including an amino group, a pyrimidine ring, a triazole ring, and a benzonitrile group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves reactions such as nucleophilic substitution, condensation, and cyclization.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and triazole rings, for example, are aromatic and planar, which could influence the compound’s reactivity and physical properties.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the amino group could act as a nucleophile in reactions, and the pyrimidine and triazole rings might undergo electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group could make the compound basic, and the aromatic rings could contribute to its stability and rigidity.


Scientific Research Applications

  • A study focused on synthesizing heteroaromatic ligands containing a pyrimidine ring. These compounds, including variants of pyrimidine, have been explored for various applications, particularly in medicinal chemistry due to their potential biological activities (Ivashchenko et al., 1980).

  • Research on the synthesis of pyrimidine derivatives containing the 1,2,4-triazolopyrimidine ring revealed their antibacterial properties against both Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

  • The synthesis of new pyrimidine derivatives, including those with a 1,2,4-triazole ring, demonstrated significant plant growth stimulating effects. Such compounds can be explored for agricultural applications (Pivazyan et al., 2019).

  • A study on the reaction of 5-aminopyrimidine with diazonium salts provided insights into the chemical properties and potential applications of pyrimidine derivatives in synthetic chemistry (Świstun et al., 1981).

  • Nilotinib, a selective inhibitor of tyrosine kinase, was synthesized using a pyrimidine derivative. This research is significant for its implications in the development of targeted cancer therapies (Yankun et al., 2011).

  • Another study synthesized di(pyrimidin-2-yl)-1,2,4-triazoles and di(pyrimidin-2-yl)-1,2,4,5-tetrazines, highlighting the versatility of pyrimidine in forming complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Krivopalov et al., 2010).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Further research would be needed to fully understand its potential uses.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies on this compound would be needed.


properties

IUPAC Name

3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIAWLTBSXYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile

CAS RN

2239273-34-6
Record name Etrumadenant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2239273346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETRUMADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ZE0NT8IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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